Orally active, subtype-selective NR1A/NR2B NMDA receptor antagonist (IC50 values are 5.3, 35000 and > 100000 nM for NR1A/2B, NR1A/2A and NR1A/2C receptor subtypes respectively). Potentiates the effect of L-DOPA in 6-OHDA-lesioned rats following oral administration.
TCS 46B
CAS No.: 302799-86-6
Cat. No.: VC0004572
Molecular Formula: C22H23N3O
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 302799-86-6 |
---|---|
Molecular Formula | C22H23N3O |
Molecular Weight | 345.4 g/mol |
IUPAC Name | 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one |
Standard InChI | InChI=1S/C22H23N3O/c26-22-23-20-9-8-18(16-21(20)24-22)7-4-12-25-13-10-19(11-14-25)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,10-15H2,(H2,23,24,26) |
Standard InChI Key | JJEXWPHPFZLTCU-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4 |
Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4 |
Introduction
Chemical Identity and Structural Properties
TCS 46B, systematically named 5-(3-(4-benzylpiperidin-1-yl)prop-1-yn-1-yl)-1H-benzo[d]imidazol-2(3H)-one, has a molecular formula of and a molecular weight of 345.44 g/mol . The compound features a benzimidazolone core linked via a propynyl chain to a 4-benzylpiperidine moiety, a structure optimized for NMDA receptor subtype selectivity .
Physicochemical Characteristics
Key properties include:
Property | Value | Source |
---|---|---|
Purity | ≥98% (HPLC) | |
Solubility | <34.54 mg/mL in DMSO or ethanol | |
Storage Conditions | Room temperature (15–25°C) | |
Canonical SMILES | O=C1NC2=CC(C#CCN3CCC(CC4=CC=CC=C4)CC3)=CC=C2N1 |
The limited solubility in aqueous buffers necessitates stock solutions in dimethyl sulfoxide (DMSO) or ethanol, with recommendations to avoid repeated freeze-thaw cycles .
Pharmacological Profile and Mechanism of Action
TCS 46B exhibits potent and selective antagonism at GluN1A/GluN2B NMDA receptors, a subtype implicated in synaptic plasticity, excitotoxicity, and neurodegenerative diseases .
Receptor Selectivity and Potency
The compound demonstrates nanomolar affinity for GluN1A/2B receptors, with minimal activity at other NMDA receptor subtypes:
Receptor Subtype | IC₅₀ (nM) | Selectivity vs. GluN1A/2B |
---|---|---|
GluN1A/2B (NR1A/NR2B) | 5.3 | 1x |
GluN1A/2A (NR1A/NR2A) | 35,000 | 6,604x |
GluN1A/2C (NR1A/NR2C) | >100,000 | >18,868x |
Data from electrophysiological assays confirm this selectivity profile, which underpins its utility in dissecting GluN2B-specific signaling pathways .
In Vivo Pharmacodynamics
Oral administration of TCS 46B (10 mg/kg) potentiates the rotational behavior induced by L-DOPA in 6-OHDA-lesioned rats, a model of Parkinson’s disease . This effect correlates with enhanced dopamine receptor sensitivity in the denervated striatum, suggesting GluN2B antagonism mitigates dyskinesia-associated plasticity .
Applications in Neurological Research
Parkinson’s Disease Models
By attenuating GluN2B-mediated excitotoxicity in basal ganglia circuits, TCS 46B reduces abnormal involuntary movements in L-DOPA-treated parkinsonian rodents . This aligns with clinical evidence implicating GluN2B in levodopa-induced dyskinesia (LID) .
Neuroprotection and Stroke
GluN2B-containing NMDA receptors are preferentially expressed in extrasynaptic regions, where they mediate pro-death signaling during ischemic injury. TCS 46B’s subtype selectivity makes it a candidate for stroke research, though in vivo efficacy remains under investigation .
Synthesis and Radiolabeling
The synthesis of TCS 46B involves Sonogashira coupling between 5-iodo-1,3-dihydrobenzimidazol-2-one and 3-(4-benzylpiperidin-1-yl)prop-1-yne, as detailed by Wright et al. (2000) . Roger et al. (2003) developed a carbon-11-labeled analog (-TCS 46B) for positron emission tomography (PET), enabling non-invasive quantification of GluN2B receptor density in vivo .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume